Naphthalene, 1,4-bis(dichloromethylsilyl)-
Overview
Description
Naphthalene, 1,4-bis(dichloromethylsilyl)- is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of two dichloromethylsilyl groups attached to the 1 and 4 positions of a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, 1,4-bis(dichloromethylsilyl)- typically involves the chloromethylation of naphthalene followed by silylation. One common method involves the reaction of naphthalene with paraformaldehyde and hydrogen chloride gas in the presence of a catalyst such as zinc chloride or aluminum chloride. This reaction produces 1,4-bis(chloromethyl)naphthalene, which is then treated with dichloromethylsilane in the presence of a base such as triethylamine to yield naphthalene, 1,4-bis(dichloromethylsilyl)- .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1,4-bis(dichloromethylsilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form silanol derivatives or reduction to form silane derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized naphthalene derivatives, while oxidation and reduction reactions produce silanol and silane derivatives, respectively.
Scientific Research Applications
Naphthalene, 1,4-bis(dichloromethylsilyl)- has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to introduce silicon-containing functional groups.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the development of bioactive compounds and as a probe in biochemical assays.
Industrial Applications: The compound is employed in the production of specialty chemicals and as a precursor for the synthesis of other organosilicon compounds.
Mechanism of Action
The mechanism of action of naphthalene, 1,4-bis(dichloromethylsilyl)- involves the interaction of its dichloromethylsilyl groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in the modification of their chemical and physical properties. The pathways involved in these interactions depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(chloromethyl)naphthalene: This compound is a precursor in the synthesis of naphthalene, 1,4-bis(dichloromethylsilyl)- and shares similar structural features.
1,4-Bis(trimethylsilyl)naphthalene: This compound has trimethylsilyl groups instead of dichloromethylsilyl groups, resulting in different chemical properties.
1,4-Dimethylnaphthalene: This compound lacks the silicon-containing functional groups but shares the naphthalene core structure.
Uniqueness
Naphthalene, 1,4-bis(dichloromethylsilyl)- is unique due to the presence of dichloromethylsilyl groups, which impart distinct reactivity and functionalization capabilities. This makes it a valuable compound for applications requiring silicon-containing functional groups and for the synthesis of advanced materials and bioactive molecules .
Properties
InChI |
InChI=1S/C12H8Cl4Si2/c13-11(14)17-9-5-6-10(18-12(15)16)8-4-2-1-3-7(8)9/h1-6,11-12H | |
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCPMTRTTTWNQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2[Si]C(Cl)Cl)[Si]C(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl4Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70780044 | |
Record name | PUBCHEM_71355787 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70780044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1024-48-2 | |
Record name | PUBCHEM_71355787 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70780044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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